molecular formula C7H8N2O B065566 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine CAS No. 194022-45-2

2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine

Cat. No.: B065566
CAS No.: 194022-45-2
M. Wt: 136.15 g/mol
InChI Key: AMSFZNPHLRKOIB-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine is a heterocyclic compound with the molecular formula C7H8N2O It is characterized by a fused ring structure comprising a pyridine ring and an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with ethylene oxide, which leads to the formation of the oxazine ring . The reaction is usually carried out in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is often considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

  • 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine
  • 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carboxylic acid
  • This compound-8-carbaldehyde

Comparison: Compared to these similar compounds, this compound is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms in the fused ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-2-8-5-7-6(1)9-3-4-10-7/h1-2,5,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSFZNPHLRKOIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620857
Record name 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194022-45-2
Record name 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 1H-pyrido-[3,4-b][1,4]oxazine-2-(3H)one (3 g, 21 mmol) in tetrahydrofuran (150 ml) was added rapidly a borane/dimethyl sulfide solution (52 ml of a 2M solution in THF, 5 eq) at 25° C. over 15 minutes. The reaction mixture was stirred at 25° C. for 2 hours and quenched with 5 ml of water. The solvent was removed in vacuo using a rotary evaporator and the residue treated with aqueous 1M HCl with stirring. The water was removed and the residue chromatographed on silica gel using CH2Cl2 /MeOH/NH4OH (90/10/1) to give 2 g (70%) of titled product. m.p. 167°-169° C. The structural assignment is supported by the proton NMR spectrum.
Quantity
3 g
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solution
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reactant
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150 mL
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0 (± 1) mol
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Yield
70%

Synthesis routes and methods II

Procedure details

1H-pyrido[3,4-b][1,4]-oxazin-2-one (510 mg, 3.397 mmol) was dissolved in anhydrous tetrahydrofuran (20 ml) under nitrogen atmosphere and then cooled to 0□. 1.0M Lithium aluminum hydride dissolved in tetrahydrofuran (6.8 ml, 6.794 mmol) was added thereto dropwise. The mixture was stirred for 30 minutes, and the temperature was raised to room temperature, and then the mixture was stirred for 1 hour. After completion of the reaction, the mixture was cooled to 0□ again, and then water (0.25 ml), 10% aqueous solution of sodium hydroxide (0.5 ml) and water (0.8 ml) were added thereto dropwise in this order, and the resulting solution was vigorously stirred at room temperature for 1 hour. The produced solid was filtered and washed with excessive ethyl acetate, and then the filtrate was washed with water and saturated saline solution, dried over anhydrous sodium sulfate (Na2SO4), filtered and evaporated under reduced pressure to obtain white solid (300 mg, 65%).
Quantity
510 mg
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reactant
Reaction Step One
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20 mL
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solvent
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0 (± 1) mol
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reactant
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6.8 mL
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solvent
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0.25 mL
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aqueous solution
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0 (± 1) mol
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reactant
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0.5 mL
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reactant
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0.8 mL
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reactant
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Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine
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2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine
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2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine
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2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine
Reactant of Route 6
2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine

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